molecular formula C22H18N2O3 B14409856 1-(4-Methoxyphenyl)-3,5-diphenylimidazolidine-2,4-dione CAS No. 80858-35-1

1-(4-Methoxyphenyl)-3,5-diphenylimidazolidine-2,4-dione

Katalognummer: B14409856
CAS-Nummer: 80858-35-1
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: SODXKIDBAYNASY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxyphenyl)-3,5-diphenylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by its unique structure, which includes a methoxyphenyl group and two phenyl groups attached to an imidazolidine-2,4-dione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3,5-diphenylimidazolidine-2,4-dione typically involves the reaction of benzil, ammonium acetate, and anisidine under specific conditions. One common method is a one-pot synthesis where these reactants are combined and heated to facilitate the formation of the imidazolidine-2,4-dione ring . The reaction conditions often include the use of solvents such as ethanol and catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and subjected to controlled heating and stirring. The use of microwave irradiation has also been explored to improve reaction efficiency and reduce production time . After the reaction is complete, the product is typically purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methoxyphenyl)-3,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)-3,5-diphenylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxyphenyl)-3,5-diphenylimidazolidine-2,4-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

80858-35-1

Molekularformel

C22H18N2O3

Molekulargewicht

358.4 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-3,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C22H18N2O3/c1-27-19-14-12-18(13-15-19)23-20(16-8-4-2-5-9-16)21(25)24(22(23)26)17-10-6-3-7-11-17/h2-15,20H,1H3

InChI-Schlüssel

SODXKIDBAYNASY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N2C(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.